molecular formula C12H15FO B7996250 1-(3-Fluoro-2-methylphenyl)-1-cyclopropyl ethanol

1-(3-Fluoro-2-methylphenyl)-1-cyclopropyl ethanol

Cat. No.: B7996250
M. Wt: 194.24 g/mol
InChI Key: HHBPECASFMETMZ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-methylphenyl)-1-cyclopropyl ethanol is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a cyclopropyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-methylphenyl)-1-cyclopropyl ethanol typically involves the reaction of 3-fluoro-2-methylbenzaldehyde with cyclopropylmagnesium bromide, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-2-methylphenyl)-1-cyclopropyl ethanol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Further reduction to the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products:

    Oxidation: 1-(3-Fluoro-2-methylphenyl)-1-cyclopropyl ketone.

    Reduction: 1-(3-Fluoro-2-methylphenyl)-1-cyclopropyl alkane.

    Substitution: 1-(3-Fluoro-2-methylphenyl)-1-cyclopropyl chloride or bromide.

Scientific Research Applications

1-(3-Fluoro-2-methylphenyl)-1-cyclopropyl ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-2-methylphenyl)-1-cyclopropyl ethanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The presence of the fluorine atom may enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

  • 1-(3-Fluoro-2-methylphenyl)ethanol
  • 1-(3-Fluoro-2-methylphenyl)-1-propyl ethanol
  • 1-(3-Fluoro-2-methylphenyl)-1-butyl ethanol

Comparison: 1-(3-Fluoro-2-methylphenyl)-1-cyclopropyl ethanol is unique due to the presence of the cyclopropyl group, which imparts rigidity and influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-cyclopropyl-1-(3-fluoro-2-methylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-8-10(4-3-5-11(8)13)12(2,14)9-6-7-9/h3-5,9,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBPECASFMETMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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